REACTION_CXSMILES
|
C1(CCC)C=CC=CC=1.[CH:10]1([O:20][CH3:21])[CH:19]=[C:15]([CH2:16][CH:17]=[CH2:18])[CH:14]=[CH:13][CH:11]1[OH:12].[CH2:22]1[O:30][C:29]2[CH:28]=[CH:27][C:26]([CH2:31][CH2:32][CH3:33])=[CH:25][C:24]=2[O:23]1.[CH3:34][O:35][C:36]1[CH:41]=[CH:40][C:39]([CH2:42][CH2:43][CH3:44])=[CH:38][CH:37]=1>>[C:10]1([O:20][CH3:21])[C:11](=[CH:13][CH:14]=[C:15]([CH:19]=1)[CH2:16][CH:17]=[CH2:18])[OH:12].[O:30]1[C:29]2[C:24](=[CH:25][C:26](=[CH:27][CH:28]=2)[CH2:31][CH:32]=[CH2:33])[O:23][CH2:22]1.[C:36]1([O:35][CH3:34])[CH:41]=[CH:40][C:39]([CH:42]=[CH:43][CH3:44])=[CH:38][CH:37]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(O)C=CC(CC=C)=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(CCC)C=CC=CC=1.[CH:10]1([O:20][CH3:21])[CH:19]=[C:15]([CH2:16][CH:17]=[CH2:18])[CH:14]=[CH:13][CH:11]1[OH:12].[CH2:22]1[O:30][C:29]2[CH:28]=[CH:27][C:26]([CH2:31][CH2:32][CH3:33])=[CH:25][C:24]=2[O:23]1.[CH3:34][O:35][C:36]1[CH:41]=[CH:40][C:39]([CH2:42][CH2:43][CH3:44])=[CH:38][CH:37]=1>>[C:10]1([O:20][CH3:21])[C:11](=[CH:13][CH:14]=[C:15]([CH:19]=1)[CH2:16][CH:17]=[CH2:18])[OH:12].[O:30]1[C:29]2[C:24](=[CH:25][C:26](=[CH:27][CH:28]=2)[CH2:31][CH:32]=[CH2:33])[O:23][CH2:22]1.[C:36]1([O:35][CH3:34])[CH:41]=[CH:40][C:39]([CH:42]=[CH:43][CH3:44])=[CH:38][CH:37]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(O)C=CC(CC=C)=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |